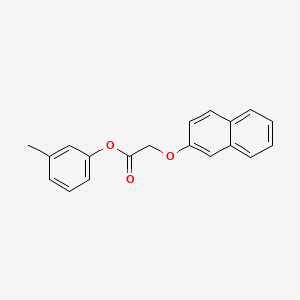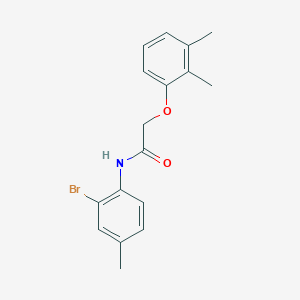![molecular formula C21H23N3O4 B5555304 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5555304.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The focus on oxadiazole derivatives, such as the one described, stems from their prominence in pharmaceutical research due to their broad spectrum of biological activities. These compounds are synthesized through cyclization reactions involving specific precursors and catalysts, yielding structures with significant pharmacological potential.
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of various reagents. For instance, Jin et al. (2006) detailed the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives through cyclization reaction of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, showcasing a method that could be analogous to the synthesis of the queried compound (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including their X-ray crystallographic data when available, provides insights into their stereochemistry and conformation. Such structural elucidation is crucial for understanding the compound's interaction with biological targets. Kranjc et al. (2011) reported the molecular structure analysis of related compounds through X-ray crystallography, highlighting the importance of structural features in determining biological activity (Kranjc et al., 2011).
科学的研究の応用
Anticancer Activity
Research has indicated that derivatives similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide exhibit promising anticancer activities. For instance, compounds with related structures have been designed, synthesized, and evaluated for their efficacy against different cancer cell lines, including breast, lung, colon, and ovarian cancer. These studies found that some derivatives showed moderate to excellent anticancer activity, in some cases surpassing the reference drugs used in the experiments (Ravinaik et al., 2021).
Antimicrobial and Antifungal Applications
The compound has also been linked to antimicrobial and antifungal applications. Synthesis efforts have led to derivatives that show significant inhibitory activity against a range of pathogenic bacteria and fungi. This includes work on oxadiazole and imidazolinone derivatives bearing a trimethoxybenzamide moiety, which demonstrated potent antimicrobial properties (Joshi et al., 1997). Similarly, N-Mannich bases of 1,3,4-oxadiazole have been synthesized and assessed for their antimicrobial and anti-proliferative activities, revealing broad-spectrum antibacterial activities and significant anti-proliferative effects against various cancer cell lines (Al-Wahaibi et al., 2021).
Material Science and Polymer Synthesis
Beyond biomedical applications, research on related compounds has explored their utility in material science and polymer synthesis. For example, studies have focused on the synthesis of new aromatic polyamides containing 1,3,4-oxadiazole units, which show good thermal stability and solubility in common organic solvents. These materials have been suggested for potential use in creating thin, flexible films with significant mechanical strength and thermal resistance (Sava et al., 2003).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13-6-8-16(14(2)10-13)21(25)24(3)12-19-22-20(23-28-19)15-7-9-17(26-4)18(11-15)27-5/h6-11H,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOVNQYFLFKRCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N(C)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N,2,4-trimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-methylurea](/img/structure/B5555222.png)
![1-[(3-isopropyl-5-isoxazolyl)carbonyl]azocane](/img/structure/B5555238.png)
![5-[(2-naphthylsulfonyl)methyl]-1,3-benzodioxole](/img/structure/B5555246.png)
![4-{3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5555263.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555269.png)

![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5555280.png)
![7-fluoro-2-methyl-3-{2-oxo-2-[3-(3-pyridinyl)-1-azetidinyl]ethyl}-1H-indole](/img/structure/B5555288.png)
![2-{2-[2-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)-1H-imidazol-1-yl]phenyl}ethanol hydrochloride](/img/structure/B5555299.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5555301.png)


![ethyl 1-[4-(diethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5555316.png)
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5555317.png)